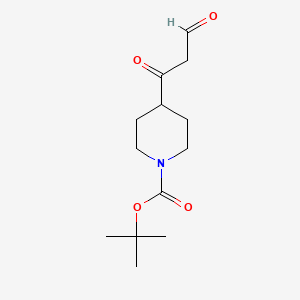

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRNNLCGPUXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

Abstract

This technical guide provides a detailed examination of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this guide also presents information on the closely related and more extensively characterized analogue, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, to offer a comparative context. The guide covers the chemical structure, physicochemical properties, potential synthetic pathways, and safety considerations pertinent to researchers and scientists in the field of drug discovery.

Introduction and Structural Elucidation

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a reactive β-keto ester moiety, as seen in Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, provides a versatile handle for further chemical modifications, making it a valuable building block for creating complex molecular architectures.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, enabling subsequent functionalization of the nitrogen atom.

Chemical Identity of the Target Compound

-

IUPAC Name: tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

-

Molecular Formula: C₁₃H₂₁NO₄[1]

-

Molecular Weight: 255.31 g/mol [2]

Structural Comparison with a Key Analogue

It is critical to distinguish the target compound from its structural isomer, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (CAS Number: 165528-85-8). The key difference lies in the side chain attached to the piperidine ring. The target compound features a β-keto ester (an "oxopropanoyl" group), while the analogue possesses an aldehyde (an "oxopropyl" group). This seemingly minor difference significantly alters the chemical reactivity and potential applications of each molecule.

Caption: Chemical structures of the target compound and its aldehyde analogue.

Physicochemical Properties

Detailed experimental data for Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate are not widely available in peer-reviewed literature. However, we can infer some properties based on its structure and compare them with the computed properties of its well-documented analogue.

Properties of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₄ | [1] |

| Molecular Weight | 255.31 g/mol | [2] |

| Appearance | Predicted to be a solid or viscous liquid. | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMSO. | N/A |

Computed Properties of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (Analogue)

The following properties have been computed for the analogue, providing a useful reference point.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₃ | [3] |

| Molecular Weight | 241.33 g/mol | [3] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 241.16779360 Da | [3] |

| Topological Polar Surface Area | 46.6 Ų | [3] |

| Heavy Atom Count | 17 | [3] |

Synthesis and Reactivity

The β-keto ester functionality is a cornerstone of synthetic organic chemistry, offering a wide array of possibilities for carbon-carbon bond formation.

Proposed Synthetic Pathway

A specific, validated protocol for the synthesis of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is not readily found in the literature. However, a plausible and efficient route would involve a Claisen condensation reaction. This approach is a standard method for the formation of β-keto esters.[4]

The key starting materials would be a piperidine-derived ester and an acetylating agent. A general workflow is proposed below.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (General Methodology):

-

Enolate Formation: Dissolve the starting piperidine ester, such as tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the ester enolate. The choice of base is critical to prevent side reactions.

-

Acylation: Once enolate formation is complete, add the acetylating agent (e.g., ethyl acetate or acetyl chloride) dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench and Extraction: Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired β-keto ester.

This protocol is a generalized representation and would require optimization of specific reagents, temperatures, and reaction times for high-yield synthesis.[5][6]

Applications in Research and Drug Development

Piperidine derivatives are integral to the development of a wide range of therapeutics, including treatments for neurological disorders, cancer, and infectious diseases.[7][8] The β-keto ester moiety in Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate serves as a versatile precursor for various heterocyclic systems and functional group transformations.

Potential applications include:

-

Synthesis of Pyrazolones and other Heterocycles: The 1,3-dicarbonyl system can readily react with hydrazine derivatives to form pyrazolones, a class of compounds with known biological activities.[6]

-

Precursor for Substituted Piperidines: The ketone can be subjected to reduction, alkylation, or reductive amination to introduce further diversity at the 4-position of the piperidine ring.

-

Fragment-Based Drug Discovery: As a functionalized piperidine, this molecule can be used as a fragment in screening campaigns to identify initial hits for novel drug targets.

Safety and Handling

No specific safety data is available for Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate. Therefore, it is prudent to refer to the safety information for the structurally similar analogue, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, and to handle the compound with appropriate precautions in a laboratory setting.

Hazard Identification for the Analogue (CAS 165528-85-8)

-

GHS Classification:

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This information should be used as a guide, and a full risk assessment should be conducted before handling this chemical.

Conclusion

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is a promising but currently under-characterized building block for synthetic and medicinal chemistry. Its β-keto ester functionality provides a gateway to a wide range of chemical transformations, making it a valuable tool for the synthesis of complex piperidine-containing molecules. While a comprehensive dataset on its physical and chemical properties is yet to be established, its structural similarity to more well-documented compounds allows for informed predictions regarding its behavior and safe handling. Further research into the synthesis and reactivity of this compound will undoubtedly expand its utility in the development of novel therapeutics.

References

-

Chemical Substance Information for tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate. NextSDS.

-

PubChem Compound Summary for CID 10657745, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

-

Davis, F. A., et al. (2000). δ-Amino β-Keto Esters, a Designed Polyfunctionalized Chiral Building Block for Alkaloid Synthesis. Asymmetric Synthesis of (R)-(+)-2-Phenylpiperidine and (−)-SS20846A. Organic Letters, 2(10), 1411–1414*.

-

tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Sapphire Bioscience.

-

4- (3-oxopropanoil) piperidina-1-carboxilato de terc-butilo 1352246-54-8 wiki. Molbase.

-

Cimarelli, C., & Palmieri, G. (2008). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate.

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Sigma-Aldrich.

-

tert-Butyl 4-oxopiperidine-1-carboxylate. Hoffman Fine Chemicals.

-

Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(16), 1836-1847.

-

tert-butyl cis-3, 5-dimethyl-4-oxo-piperidine-1-carboxylate, min 97%, 100 mg. Anatrace.

-

Order : tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate. ChemUniverse.

-

CAS Common Chemistry: tert-Butyl 4-oxopiperidine-1-carboxylate. CAS.

-

tert-Butyl 4-(1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl)piperidine-1-carboxylate. Pharmaffiliates.

-

PubChem Compound Summary for CID 45480279. National Center for Biotechnology Information.

-

tert-Butyl 4-(3-oxobut-1-yn-1-yl)piperidine-1-carboxylate. BLDpharm.

-

tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online.

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

-

Practical Synthesis of Fragment 10. Royal Society of Chemistry.

-

Kumar, A., et al. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 9(1), 60.

-

Chemical Substance Information for tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate. NextSDS.

-

tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate. Molport.

-

tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate. Tokyo Chemical Industry.

-

PubChem Compound Summary for CID 56973587. National Center for Biotechnology Information.

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Page loading... [guidechem.com]

- 3. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

In-Depth NMR Spectroscopic Analysis of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate: Tautomeric Dynamics and Structural Elucidation

Executive Summary

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (CAS: 1352246-54-8)[1] is a highly versatile bifunctional building block widely utilized in drug discovery for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as pyrazoles, isoxazoles, and pyrimidines[2]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its dynamic solution-phase behavior. This technical guide provides a comprehensive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of its 1 H and 13 C NMR data, focusing specifically on the keto-enol tautomerism inherent to the β -keto aldehyde moiety.

Structural Dynamics and Tautomeric Equilibrium

The defining feature of the 3-oxopropanoyl group (a β -keto aldehyde) is its ability to undergo rapid keto-enol tautomerization. In solution, this moiety exists as an equilibrium mixture between the highly reactive keto tautomer and the thermodynamically stabilized hydroxymethylene enol tautomer .

The causality behind the observed NMR spectra lies in solvent selection. In non-polar, non-hydrogen-bonding solvents such as deuterated chloroform (CDCl 3 ), the equilibrium is driven overwhelmingly (>90%) toward the cis-enol form[3][4]. This shift is thermodynamically governed by the formation of a robust, six-membered intramolecular hydrogen bond between the enol hydroxyl group and the ketone carbonyl oxygen, which significantly lowers the system's free energy[4].

Fig 1. Keto-enol tautomeric equilibrium of the 3-oxopropanoyl moiety and characteristic NMR shifts.

1 H NMR Spectroscopy: Mechanistic Assignments

The 1 H NMR spectrum of this compound in CDCl 3 is a composite of the major enol tautomer and the minor keto tautomer. Chemical shifts are referenced to the residual CHCl 3 solvent peak at 7.26 ppm, a critical standard for organometallic and organic structural validation[5].

Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3 , 298 K)

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment (Major Enol Form) |

| 14.20 | Broad singlet (br s) | - | 1H | Enol -OH (Intramolecular H-bond) |

| 8.05 | Doublet (d) | 4.5 | 1H | Enol =CH -OH (Hydroxymethylene) |

| 5.52 | Doublet (d) | 4.5 | 1H | Vinylic -C(=O)-CH = ( α -proton) |

| 4.12 | Broad multiplet (br m) | - | 2H | Piperidine C2/C6 equatorial protons |

| 2.80 | Broad multiplet (br m) | - | 2H | Piperidine C2/C6 axial protons |

| 2.55 | Triplet of triplets (tt) | 11.5, 3.5 | 1H | Piperidine C4 proton |

| 1.82 | Broad doublet (br d) | 13.0 | 2H | Piperidine C3/C5 equatorial protons |

| 1.55 | Doublet of td (dtd) | 13.0, 11.5, 4.0 | 2H | Piperidine C3/C5 axial protons |

| 1.46 | Singlet (s) | - | 9H | Boc -C(CH 3 ) 3 |

(Note: Minor keto signals appear at ~9.78 ppm (t, -CHO) and ~3.65 ppm (d, -CH 2 -).)

Causality in Spectral Features

-

The Extreme Downfield Enol Proton (14.20 ppm): The severe deshielding of the enol hydroxyl proton is a direct mechanistic consequence of the tight intramolecular hydrogen bond. This locks the proton in a highly electron-deficient environment between two oxygen atoms.

-

Vinylic Coupling System (8.05 & 5.52 ppm): The α -vinylic proton and the hydroxymethylene proton form an AX spin system. The J -coupling of 4.5 Hz is characteristic of a cis-alkene geometry, validating the cyclic hydrogen-bonded conformation.

-

Boc-Induced Rotameric Broadening (4.12 & 2.80 ppm): The piperidine C2 and C6 protons appear unusually broad. This is caused by the restricted rotation around the carbamate C-N partial double bond. At 298 K, the interconversion between syn and anti rotamers of the Boc group occurs at an intermediate rate on the NMR timescale, leading to signal coalescence and broadening.

13 C NMR Spectroscopy: Carbon Framework Analysis

The 13 C NMR spectrum confirms the carbon backbone and the electronic distribution across the conjugated enone system. Shifts are referenced to the CDCl 3 triplet at 77.16 ppm[5].

Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3 , 298 K)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment (Major Enol Form) |

| 198.5 | Quaternary (C=O) | Ketone carbonyl (Conjugated) |

| 167.3 | Methine (=CH-OH) | Enol hydroxymethylene carbon |

| 154.6 | Quaternary (C=O) | Boc carbamate carbonyl |

| 104.2 | Methine (=CH-) | α -vinylic carbon |

| 79.6 | Quaternary (C-q) | Boc tert-butyl quaternary carbon |

| 48.5 | Methine (CH) | Piperidine C4 |

| 43.2 | Methylene (CH 2 ) | Piperidine C2/C6 (Broadened) |

| 28.4 | Methyl (CH 3 ) | Boc tert-butyl methyls (3x) |

| 27.8 | Methylene (CH 2 ) | Piperidine C3/C5 |

Electronic Distribution Insights

The chemical shift disparity between the two vinylic carbons (167.3 ppm vs. 104.2 ppm) illustrates the strong "push-pull" electronic nature of the β -keto enol. The enol oxygen donates electron density through resonance, shielding the α -carbon (pushing it upfield to 104.2 ppm), while the ketone carbonyl withdraws electron density, leaving the hydroxymethylene carbon highly deshielded.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data that accurately reflects the thermodynamic tautomeric ratio without degradation, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

-

Solvent Purification (Deacidification): Pass standard CDCl 3 through a short pad of basic alumina immediately prior to use.

-

Causality: Commercially aged CDCl 3 generates trace DCl via photolytic degradation. DCl acts as a catalyst for rapid keto-enol interconversion (destroying signal resolution) and can prematurely cleave the acid-sensitive Boc protecting group.

-

-

Sample Equilibration: Dissolve 15-20 mg of the compound in 0.6 mL of deacidified CDCl 3 . Incubate the NMR tube at 298 K for exactly 24 hours prior to acquisition.

-

Causality: Dissolution of the solid compound disrupts its solid-state tautomeric lattice. A 24-hour equilibration ensures the system reaches its true thermodynamic solution-phase equilibrium[3].

-

-

Acquisition Parameters: Acquire the 1 H spectrum using a 30° pulse angle and a relaxation delay ( d1 ) of at least 2.0 seconds.

-

Causality: A sufficient d1 ensures complete longitudinal relaxation ( T1 ) of all protons, which is mandatory for quantitative integration.

-

Fig 2. Self-validating experimental workflow for NMR acquisition and tautomer quantification.

The Self-Validation Check

The protocol establishes trustworthiness through an internal mathematical lock. The robust 9H singlet of the Boc group (1.46 ppm) is set as the absolute integration standard (9.00). To validate that no degradation has occurred and that mass balance is maintained across the tautomeric equilibrium, the following equation must hold true:

Integral(Enol α-CH)+[0.5×Integral(Keto α-CH2)]=1.00±0.02

If the sum deviates from 1.00, the sample has either undergone Boc-deprotection or the relaxation delay ( d1 ) was insufficient.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

-

Yamaji, T., & Saito, T. (2018). "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid." Analytical Sciences, 34(2), 235-237. URL:[Link]

-

Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. (1985). "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate." The Journal of Physical Chemistry, 89(15), 3347-3352. URL:[Link]

Sources

A Technical Guide to Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Design

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, a key synthetic intermediate in contemporary drug discovery. Rather than possessing a direct pharmacological "mechanism of action," its significance lies in its chemical reactivity as a versatile building block. This document elucidates the compound's structural features and inherent reactivity, focusing on the synthetic transformations it enables. We explore its pivotal role in constructing complex heterocyclic scaffolds found in a range of targeted therapeutic agents, including kinase inhibitors. Through detailed case studies, experimental protocols, and mechanistic diagrams, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.

Introduction: The Role of a Strategic Building Block

In the landscape of medicinal chemistry, the final architecture of a drug molecule is often assembled from strategically chosen fragments or building blocks. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is not an active pharmaceutical ingredient (API) but rather a highly valuable starting material. Its structure combines two key features that make it a cornerstone of synthetic strategy:

-

A Boc-Protected Piperidine Ring: The piperidine moiety is a privileged scaffold in drug design, frequently incorporated to enhance solubility, modulate lipophilicity, and establish critical binding interactions with biological targets.[1][2] The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, ensuring it remains unreactive during initial synthetic steps, yet it can be readily removed under acidic conditions when desired.

-

A Reactive 1,3-Dicarbonyl Moiety: The "3-oxopropanoyl" group, a β-keto ester functional group, is the engine of this building block's utility.[3] This functionality is a versatile handle for a wide array of chemical transformations, most notably for the construction of heterocyclic ring systems.[4][5]

This guide will dissect the "mechanism of action" of this compound from a synthetic chemistry perspective—exploring how its unique reactivity is harnessed to build the next generation of targeted therapeutics.

Part I: Core Chemical Reactivity and Synthetic Mechanism

The synthetic power of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate stems from the rich chemistry of its β-keto ester group. This functional group exists in equilibrium between its keto and enol forms (keto-enol tautomerism), which governs its reactivity.

The key mechanistic features include:

-

Enolate Formation: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic. In the presence of a base, this proton can be abstracted to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate can act as a potent nucleophile, participating in reactions such as alkylations and acylations.

-

Condensation Reactions: Most critically for drug design, the 1,3-dicarbonyl system is an ideal substrate for condensation reactions with dinucleophiles (e.g., amidines, hydrazines, ureas). These reactions are the foundation for building a vast array of pharmacologically relevant heterocyclic cores, such as pyrimidines, pyrazoles, and isoxazoles.[4][6]

The versatility of this building block allows chemists to systematically modify the resulting heterocyclic core, fine-tuning the steric and electronic properties of the final drug candidate to optimize target engagement and pharmacokinetic profiles.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate at Room Temperature: A Technical Guide

Executive Summary

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is a bifunctional organic intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it comprises a highly stable N-Boc-protected piperidine ring and a highly reactive 3-oxopropanoyl (beta-keto aldehyde) moiety. Understanding the thermodynamic dichotomy between these two functional groups is critical for researchers. This whitepaper provides an in-depth analysis of its stability at room temperature (20–25°C), degradation mechanisms, and field-proven protocols for its handling and analysis.

Structural Analytics & Thermodynamic Profiling

The N-Boc Piperidine Core: Thermodynamic Stability

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. At room temperature, the N-Boc piperidine linkage is thermodynamically stable and kinetically inert to most nucleophiles and bases[1]. The steric bulk of the tert-butyl group shields the carbamate carbonyl, while the lack of acidic protons on the protected nitrogen prevents base-catalyzed degradation[2]. Consequently, the piperidine-1-carboxylate portion of the molecule does not contribute to room-temperature instability.

The 3-Oxopropanoyl Moiety: Keto-Enol Tautomerism

The primary source of thermodynamic instability in this molecule is the beta-keto aldehyde group. Beta-keto aldehydes undergo rapid keto-enol tautomerization[3]. At room temperature, the equilibrium often heavily favors the enol form (hydroxymethylene ketone) due to the formation of a stabilizing six-membered intramolecular hydrogen bond and extended conjugation.

However, this tautomerization renders the molecule highly reactive. The enol form is strongly nucleophilic at the alpha-carbon due to the electron-donating effect of the enolic hydroxyl group, while the keto form possesses a highly electrophilic, unhindered aldehyde carbon.

Mechanisms of Degradation at Room Temperature

When stored neat or in concentrated solutions at room temperature, tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate undergoes several spontaneous degradation pathways:

-

Self-Condensation (Oligomerization): The most rapid degradation pathway is intermolecular aldol condensation. The nucleophilic enol of one molecule attacks the electrophilic aldehyde of another, leading to a cascade of oligomerization and polymerization events[4]. This manifests physically as the compound turning from a clear liquid into a viscous, dark resin over time.

-

Aerobic Oxidation: The terminal aldehyde is highly susceptible to autoxidation in the presence of atmospheric oxygen, converting the 3-oxopropanoyl group into a beta-keto acid.

-

Decarboxylation: The resulting beta-keto acid is thermodynamically unstable and will spontaneously decarboxylate at room temperature to yield a methyl ketone derivative.

Fig 1: Thermodynamic degradation pathways of beta-keto aldehydes at room temperature.

Quantitative Stability Profile

To quantify the handling windows for this compound, we summarize the typical stability metrics for N-Boc-protected beta-keto aldehydes in the table below.

| Condition | Temperature | Estimated Half-Life (t½) | Primary Degradant | Recommended Action |

| Neat (Air) | 25°C (Room Temp) | < 12 hours | Oligomers / Polymers | Avoid neat storage at RT. |

| Solution (DCM/THF) | 25°C (Room Temp) | 24 - 48 hours | Aldol condensation products | Use immediately after synthesis. |

| Neat (Inert Gas) | -20°C | > 3 months | Trace beta-keto acid | Standard long-term storage. |

| Derivatized (DNPH) | 25°C (Room Temp) | > 6 months | None (Stable) | Use for analytical quantification. |

Experimental Protocols for Stabilization & Validation

Because tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is thermodynamically unstable at room temperature, it must be handled as a transient intermediate. The following protocols ensure scientific integrity and self-validation during experimental workflows.

Protocol A: In Situ Generation and Immediate Trapping

To bypass the room-temperature instability, the beta-keto aldehyde should be generated at low temperatures and immediately trapped with a nucleophile (e.g., hydrazine) to form a stable heterocycle, such as a pyrazole[5].

-

Precursor Preparation: Dissolve the corresponding N-Boc-piperidine Weinreb amide or ester precursor in anhydrous THF (0.1 M) under an argon atmosphere.

-

Low-Temperature Reduction: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 1.1 equivalents of Diisobutylaluminum hydride (DIBAL-H). Stir for 1 hour.

-

Quenching: Quench the reaction at -78°C with a saturated aqueous solution of Rochelle's salt to destroy excess reducing agent without causing immediate thermal degradation of the newly formed aldehyde.

-

Trapping: While the mixture is warming to 0°C, immediately add a solution of the desired hydrazine derivative (1.2 equivalents). The condensation reaction outpaces the self-condensation degradation pathway, yielding a thermodynamically stable N-Boc-piperidine-pyrazole conjugate.

Fig 2: In situ generation and trapping workflow to bypass room temperature degradation.

Protocol B: Analytical Monitoring via HPLC-UV

Standard Gas Chromatography (GC) is inappropriate for this compound, as the high injector temperatures will cause immediate thermal degradation, artificially lowering the calculated purity[4]. Instead, derivatization-enhanced HPLC must be used.

-

Sampling: Withdraw a 10 µL aliquot of the reaction mixture containing the beta-keto aldehyde.

-

Derivatization: Immediately inject the aliquot into a vial containing 1 mL of a 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in acidic acetonitrile).

-

Incubation: Agitate at room temperature for 10 minutes. The unstable aldehyde is quantitatively converted into a highly stable, UV-active DNPH derivative.

-

Analysis: Analyze via HPLC-UV at 360 nm. This self-validating protocol ensures that the purity measured reflects the true concentration of the target molecule, free from thermal artifacts.

Conclusion

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate cannot be considered thermodynamically stable at room temperature. While its N-Boc piperidine framework is robust, the 3-oxopropanoyl group drives rapid self-condensation and oxidation. Drug development professionals and synthetic chemists must treat this compound as a transient intermediate, utilizing low-temperature storage (-20°C), inert atmospheres, and in situ trapping methodologies to maintain experimental integrity.

Sources

Solubility profile of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in Polar Aprotic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, within a range of polar aprotic solvents. Recognizing the current gap in publicly available, specific solubility data for this compound, this document emphasizes the foundational principles and robust experimental methodologies required for researchers and drug development professionals to establish this critical parameter.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of efficient and scalable drug development. For a compound like tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, its solubility profile in various solvents dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation design.[1][2] Polar aprotic solvents are of particular interest due to their ability to dissolve a wide range of organic molecules without participating in proton-transfer reactions, which could otherwise lead to unwanted side reactions.[3]

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the key molecular interactions that govern the dissolution of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in this class of solvents.

Compound and Solvent Characteristics

A fundamental understanding of the physicochemical properties of both the solute and the solvent is paramount to predicting and interpreting solubility data.

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate: A Profile

-

Molecular Formula: C13H21NO4[4]

-

Molecular Weight: 255.31 g/mol

-

Structure: This molecule possesses a combination of polar and non-polar features. The piperidine ring, while largely aliphatic, contains a nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group is bulky and hydrophobic. The key functionalities influencing its polarity are the ketone and the ester carbonyl groups, which can act as hydrogen bond acceptors.

-

Physical State: Typically a solid at room temperature.[5]

Polar Aprotic Solvents: A Selected Overview

Polar aprotic solvents are characterized by their moderate to high dielectric constants and their lack of acidic protons.[3] This allows them to solvate cations well while leaving anions relatively "bare," which can be advantageous in certain reaction types. Common examples relevant to pharmaceutical processing include:

| Solvent | Dielectric Constant (at 20°C) | Dipole Moment (D) | Key Features |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Highly polar, excellent solvating power for a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | A common solvent in organic synthesis, miscible with water and many organic liquids. |

| Acetonitrile (ACN) | 37.5 | 3.92 | Lower viscosity than DMSO and DMF, often used in chromatography. |

| Acetone | 20.7 | 2.88 | A versatile solvent with a lower boiling point, useful for extractions and as a cleaning agent. |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | A less polar ether, but still capable of solvating many organic compounds. |

Theoretical Framework: The Interplay of Forces in Dissolution

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] For tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, its solubility in a given polar aprotic solvent will be governed by a balance of intermolecular forces:

-

Dipole-Dipole Interactions: The polar carbonyl groups of the solute will interact favorably with the dipoles of the polar aprotic solvent molecules.[7]

-

Van der Waals Forces (London Dispersion Forces): The non-polar piperidine ring and the bulky tert-butyl group will contribute to these weaker, yet significant, interactions.[6]

-

Hydrogen Bonding (Acceptor Role): While polar aprotic solvents do not donate hydrogen bonds, the oxygen atoms of the ketone and ester groups in the solute can act as hydrogen bond acceptors if any protic impurities (like water) are present.[7]

The overall solubility will depend on whether the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for determining the equilibrium solubility of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate using the widely accepted shake-flask method.[2][8]

Materials and Equipment

-

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (of known purity)

-

Selected polar aprotic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Solvent Addition: Add a precise volume of the desired polar aprotic solvent to each vial.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to a specific temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted samples, along with the standard solutions, using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of the compound in the original saturated solution. This value represents the equilibrium solubility at the specified temperature. Repeat the experiment at different temperatures to build a comprehensive solubility profile.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility Data of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |

| Acetonitrile (ACN) | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |

Note: This table is a template for presenting experimentally determined data.

The results should be analyzed in the context of the solvent properties. For instance, a higher solubility would generally be expected in solvents with higher polarity and dipole moments, such as DMSO and DMF, due to more effective solvation of the polar groups in the solute molecule.

Advanced Considerations and Influencing Factors

Several factors can influence the measured solubility, and a thorough investigation should consider them:

-

Temperature: The dissolution of solids is typically an endothermic process, meaning solubility often increases with temperature.[6][9] This relationship can be modeled using equations such as the van't Hoff equation or semi-empirical models like the modified Apelblat equation.[10]

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. The presence of water in aprotic solvents, for example, can introduce hydrogen bonding interactions that may either increase or decrease solubility depending on the system.

-

Polymorphism: The crystalline form of the solid can have a profound impact on its solubility. Different polymorphs will have different crystal lattice energies, leading to different solubilities. It is essential to characterize the solid form being used.

Logical Relationship Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

PubChem. (n.d.). tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Akbari, R., Didehban, K., & Farhang, F. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112297. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

-

NextSDS. (n.d.). tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

-

Abolghassemi Fakhree, M. A. (Ed.). (2013). Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Svanbäck, S., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6837–6843. Retrieved from [Link]

-

Al-Bayati, Y. K., & Al-Kaim, A. H. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. Pharmaceutics, 13(2), 258. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2548. Retrieved from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

-

Hameed, G. S. (2024). Solubility and distribution. SlideShare. Retrieved from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Pharmaffiliates. (n.d.). Tert-butyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Shanghai Chemlin. (n.d.). tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

NextSDS. (n.d.). tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate (C14H22N2O3). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 4. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis and X-Ray Diffraction of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate: A Technical Guide for Structural Elucidation

Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, X-Ray Diffraction Methodologies, and Solid-State Conformational Analysis

Executive Summary

In modern pharmaceutical development, the precise structural elucidation of intermediate building blocks is non-negotiable. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (CAS 1352246-54-8, MW 255.31 g/mol )[1] is a critical highly functionalized piperidine derivative used extensively in active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an authoritative, in-depth guide to the crystallographic analysis of this molecule. Because this compound features both a flexible Boc-protected piperidine ring and a highly reactive β -keto aldehyde moiety, its solid-state behavior presents unique challenges—specifically regarding rotational disorder and keto-enol tautomerism. By leveraging Single Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), researchers can definitively map its conformational landscape and validate bulk phase purity.

Molecular Architecture & Conformational Dynamics

To successfully refine the crystal structure of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, one must first understand the thermodynamic forces dictating its geometry.

The Piperidine Ring and Boc-Group Orientation

In the solid state, the piperidine ring universally adopts a classic chair conformation to minimize torsional strain[2]. The bulky 3-oxopropanoyl group at the C4 position is strictly relegated to the equatorial position to avoid severe 1,3-diaxial steric clashes[2][3].

The tert-butoxycarbonyl (Boc) group attached to the N1 position introduces structural complexity. The carbamate nitrogen exhibits partial sp2 hybridization due to resonance with the carbonyl oxygen, enforcing a near-planar geometry around the N-C(=O)O linkage[2]. However, the terminal tert-butyl group is highly susceptible to rotational disorder, a phenomenon that must be carefully managed during crystallographic refinement.

Solid-State Keto-Enol Tautomerism

The most crystallographically significant feature of this molecule is the 3-oxopropanoyl group ( −C(=O)−CH2−CHO ). As a β -keto aldehyde, it exists in a dynamic keto-enol equilibrium in solution.

However, crystallization acts as a thermodynamic funnel. X-ray diffraction studies of analogous β -dicarbonyls and β -ketoamides demonstrate that the solid state almost exclusively favors the cis-enol tautomer (hydroxymethylene ketone)[4][5][6].

Causality of Tautomeric Selection: The enol form is locked into a planar, pseudo-six-membered ring stabilized by a highly covalent intramolecular hydrogen bond ( O-H⋯O=C ). This conjugation significantly lowers the molecular energy, while the resulting planarity allows for tighter, more efficient intermolecular packing (via C-H⋯O interactions) within the crystal lattice[4][6].

Fig 1. Thermodynamic stabilization of the enol tautomer in the solid-state crystal lattice.

Expected Crystallographic Data Parameters

Based on structurally analogous Boc-protected piperidines[2][3], the following table summarizes the anticipated quantitative crystallographic parameters for a high-quality SCXRD dataset of this compound.

| Parameter | Expected Value / Range | Crystallographic Significance |

| Chemical Formula | C13H21NO4 | Confirms the molecular composition[1]. |

| Formula Weight | 255.31 g/mol | Used for density ( Dc ) calculations[1]. |

| Crystal System | Monoclinic or Orthorhombic | Typical for asymmetric organic molecules[2][3]. |

| Space Group | P21/c or Pbca | Centrosymmetric packing favored by achiral molecules. |

| Temperature | 100(2) K | Suppresses thermal motion; critical for resolving the enol H-atom. |

| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 8 (Orthorhombic) | Dictates the asymmetric unit volume ( Z′=1 ). |

| Goodness-of-fit (S) | 1.000 – 1.050 | Indicates the model perfectly fits the experimental variance[2]. |

| Final R1 [I>2σ(I)] | <0.050 (5%) | High-quality structure with minimal unassigned electron density[2]. |

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols form a self-validating system: SCXRD establishes the absolute molecular geometry, and PXRD validates that the bulk material matches the single crystal.

Protocol 1: Single Crystal X-Ray Diffraction (SCXRD)

Step 1: Crystal Growth (Vapor Diffusion) Causality: Fast evaporation often yields kinetically trapped, twinned, or defect-ridden crystals. Vapor diffusion ensures a slow approach to supersaturation, yielding thermodynamically stable, diffraction-quality single crystals.

-

Dissolve 50 mg of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in 1.0 mL of Dichloromethane (DCM) in a small inner vial.

-

Place the inner vial inside a larger outer vial containing 5.0 mL of Hexane (antisolvent).

-

Seal the outer vial tightly and leave undisturbed at 20 °C for 3–7 days until colorless block-like crystals form.

Step 2: Crystal Mounting and Data Collection

-

Submerge the crystals in Paratone-N oil to prevent solvent loss and oxidation.

-

Select a single crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Uniform extinction under cross-polarizers confirms a single domain.

-

Mount the crystal on a MiTeGen loop and immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) via ω and ϕ scans.

Step 3: Structure Solution and Refinement Causality: The tert-butyl group often exhibits rotational disorder. If unmodeled, this creates residual electron density peaks and inflates the R1 value.

-

Solve the phase problem using Intrinsic Phasing (e.g., SHELXT).

-

Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Handling Disorder: If the tert-butyl carbons show elongated thermal ellipsoids, split them into two distinct positions (e.g., Part 1 at 60% occupancy, Part 2 at 40%). Apply SADI (Similar Distance) and SIMU/DELU (Rigid Bond) restraints to stabilize the refinement.

-

Locate the enol hydrogen atom from the difference Fourier map and refine it freely to confirm the tautomeric state.

Fig 2. Step-by-step SCXRD workflow for structural elucidation of piperidine derivatives.

Protocol 2: Powder X-Ray Diffraction (PXRD) for Bulk Validation

A single crystal is not always representative of the bulk powder. PXRD is required to prove phase purity.

-

Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle. Causality: Light grinding minimizes preferred orientation (texture effects) without inducing mechanochemical polymorphic transitions.

-

Mounting: Press the powder onto a zero-background silicon sample holder to eliminate amorphous baseline scattering.

-

Data Collection: Scan from 2θ=5∘ to 50∘ using a Cu Kα source ( λ=1.5406 Å) with a step size of 0.015∘ and a scan speed of 0.1∘ /sec[5].

-

Self-Validation (Rietveld/Pawley Fit): Import the .cif file generated from the SCXRD experiment into a crystallographic software (e.g., Mercury or GSAS-II). Generate a simulated powder pattern at the experimental temperature. Overlay the simulated pattern with the experimental bulk pattern. An exact match of peak positions ( 2θ ) confirms the bulk material is phase-pure and structurally identical to the isolated single crystal.

Sources

- 1. tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate CAS#: 1352246-54-8 [m.chemicalbook.com]

- 2. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Keto-Enol Tautomerism in Passerini and Ugi Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Role of Tert-Butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate as a Precursor in Organic Synthesis

Executive Summary

In modern drug discovery, the piperidine ring is a highly privileged scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of small-molecule therapeutics. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (CAS: 1352246-54-8) has emerged as a critical bifunctional precursor for the synthesis of complex, piperidine-appended heterocycles. By combining a chemically orthogonal tert-butoxycarbonyl (Boc) protecting group with a highly reactive β -ketoaldehyde moiety, this molecule allows synthetic chemists to construct pyrazoles, isoxazoles, and pyrimidines with exceptional regioselectivity and high yields.

This technical guide dissects the mechanistic causality behind the reactivity of this precursor, outlines self-validating experimental protocols, and provides a comprehensive framework for its application in medicinal chemistry.

Structural Analysis & Mechanistic Causality

To fully leverage this precursor, one must understand the thermodynamic and kinetic forces governing its two primary functional domains: the Boc-protected amine and the β -ketoaldehyde.

The Imperative of Boc Protection

The secondary nitrogen of an unprotected piperidine is highly nucleophilic. If left unprotected, it would readily undergo intramolecular or intermolecular condensation with the highly electrophilic aldehyde carbon of the 3-oxopropanoyl group, leading to undesired enamine formation or catastrophic polymerization.

The application of the Boc group resolves this by sterically shielding the nitrogen and electronically delocalizing its lone pair into the carbamate carbonyl . Furthermore, the Boc group is entirely orthogonal to the basic and nucleophilic conditions required for heterocycle cyclocondensation. Once the desired heterocycle is built, the Boc group can be quantitatively removed using strong acids (e.g., Trifluoroacetic acid or HCl). This deprotection proceeds via the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl carbocation and the evolution of carbon dioxide gas—a thermodynamically irreversible driving force .

The Desymmetrized Reactivity of the β -Ketoaldehyde

Unlike symmetric β -diketones, the 3-oxopropanoyl group is a desymmetrized 1,3-dicarbonyl equivalent. It exists in a dynamic tautomeric equilibrium between its keto-aldehyde and enol forms.

The causality behind its predictable reactivity lies in the distinct electrophilicity of its two carbonyl carbons. The aldehyde carbon (C1) is significantly less sterically hindered and possesses a larger partial positive charge compared to the ketone carbon (C3), which is flanked by the bulky piperidine ring. According to hard-soft acid-base (HSAB) principles, the highly electrophilic aldehyde acts as a hard electrophilic center . Consequently, when reacted with an asymmetric binucleophile (such as a substituted hydrazine), the most nucleophilic atom of the reagent will selectively attack the aldehyde carbon first, dictating the regiochemistry of the final cyclized product.

Divergent Synthetic Pathways

The β -ketoaldehyde moiety serves as a versatile linchpin for divergent heterocyclic synthesis. By simply altering the binucleophile, researchers can selectively access distinct pharmacological pharmacophores.

Divergent cyclocondensation pathways of the beta-ketoaldehyde precursor into key heterocycles.

Quantitative Data: Reaction Parameters & Yields

The table below synthesizes the optimized reaction conditions required to drive the precursor toward specific heterocyclic targets. Note that β -ketoaldehydes generally require milder conditions than their β -ketoester counterparts due to the unhindered nature of the aldehyde proton.

| Target Scaffold | Binucleophile Reagent | Solvent & Catalyst | Temp / Time | Typical Yield | Regioselectivity |

| Pyrazole | Hydrazine hydrate | EtOH, Acetic acid (cat.) | 80 °C, 2 h | 85–92% | N/A (Symmetric) |

| Isoxazole | Hydroxylamine HCl | EtOH, Pyridine (base) | 80 °C, 4 h | 75–82% | >90% (3-piperidinyl) |

| Pyrimidine | Acetamidine HCl | DMF, K₂CO₃ (base) | 100 °C, 6 h | 65–75% | >95% (4-piperidinyl) |

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol for the Synthesis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is designed as a self-validating system. Each step includes a mechanistic rationale and an observable validation metric.

Step-by-Step Protocol

-

Reagent Preparation & Temperature Control:

-

Action: Dissolve tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (1.0 eq, 10 mmol) in absolute ethanol (0.2 M) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

-

Causality: The initial nucleophilic attack of hydrazine on the aldehyde is highly exothermic. Cooling prevents localized boiling, which can lead to the formation of undesired bis-hydrazone byproducts or thermal degradation.

-

-

Nucleophile Addition:

-

Action: Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise over 10 minutes. Stir for 30 minutes at room temperature.

-

-

Acid-Catalyzed Cyclocondensation (Validation Step):

-

Action: Add glacial acetic acid (0.1 eq) to catalyze the intramolecular imine formation (ring closure). Attach a reflux condenser and heat to 80 °C.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 1:1). The starting β -ketoaldehyde is highly polar and stains intensely with KMnO₄ ( Rf≈0.2 ). As the reaction proceeds, a new, less polar, UV-active spot corresponding to the pyrazole will emerge ( Rf≈0.5 ). The reaction is complete when the Rf≈0.2 spot is entirely consumed.

-

-

Quenching & Aqueous Workup:

-

Action: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

-

Causality: The basic aqueous wash neutralizes the acetic acid catalyst and partitions any unreacted, highly water-soluble hydrazine hydrate into the aqueous layer, purifying the organic phase.

-

-

Isolation & Analytical Validation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Self-Validation (NMR): Validate the crude product via ¹H NMR (CDCl₃). The successful formation of the pyrazole ring is confirmed by the appearance of two distinct aromatic doublets at approximately δ 7.5 ppm and 6.1 ppm, alongside the preservation of the massive Boc singlet at δ 1.45 ppm.

-

Self-validating experimental workflow for the synthesis of Boc-piperidinyl pyrazoles.

References

-

NextSDS Database. "tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate — Chemical Substance Information." NextSDS. URL: [Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. URL:[Link]

-

Meta-Synthesis. "Lewis Acid/Base Interaction Matrix Database - beta-Ketoaldehyde anion." Meta-Synthesis. URL: [Link]

Application Note: Step-by-Step Boc Deprotection of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

Executive Summary

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. However, substrates bearing highly reactive functional groups require rigorous optimization to prevent side reactions. This application note provides a validated, step-by-step protocol for the Boc deprotection of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate [2]. By utilizing anhydrous 4M HCl in 1,4-dioxane, this protocol ensures quantitative deprotection while preserving the highly sensitive β -ketoaldehyde moiety, avoiding the degradative pathways typically induced by standard basic workups.

Mechanistic Causality & Strategic Choices (E-E-A-T)

The Substrate Challenge

The substrate, tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, presents a unique chemoselectivity challenge[2]. The molecule contains a 3-oxopropanoyl group at the 4-position of the piperidine ring—a β -ketoaldehyde. β -ketoaldehydes exist in a dynamic keto-enol equilibrium and are notoriously sensitive to both basic and aqueous acidic conditions.

-

Basic Conditions: Rapidly trigger intermolecular aldol condensations and polymerization.

-

Aqueous Acidic Conditions: Can cause deformylation or retro-aldol cleavage.

Therefore, the standard Boc deprotection workflow—which often concludes with an aqueous basic neutralization (e.g., saturated NaHCO3 ) to yield the free amine—is fundamentally incompatible with this substrate[3].

The Deprotection Mechanism

The deprotection proceeds via an SN1 -type acid-catalyzed cleavage. The acidic proton protonates the carbamate carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond[4]. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates into carbon dioxide and the target amine. The tert-butyl cation subsequently eliminates a proton to form isobutylene gas[1].

To preserve the structural integrity of the 3-oxopropanoyl group, the reaction must be executed under strictly anhydrous conditions, and the product must be isolated directly as a stable salt without any basic workup[4].

Process Workflow Visualization

Below is the logical workflow for selecting the appropriate deprotection pathway for β -ketoaldehyde piperidine derivatives.

Workflow for the Boc deprotection of sensitive β -ketoaldehyde piperidine derivatives.

Comparative Methodology: HCl vs. TFA

When dealing with sensitive substrates, the choice of acid dictates the isolation strategy. The table below summarizes the quantitative and qualitative differences between the two most common Boc deprotection reagents[3].

| Parameter | 4M HCl in 1,4-Dioxane (Recommended) | TFA in Dichloromethane (Alternative) |

| Cleavage Mechanism | Acid-catalyzed SN1 [4] | Acid-catalyzed SN1 [1] |

| Typical Reaction Time | 1 - 3 hours at 25 °C[5] | 30 mins - 2 hours at 25 °C[3] |

| Product State | Hydrochloride salt (Solid precipitate) | Trifluoroacetate salt (Often an oil) |

| Isolation Method | Direct precipitation & filtration[5] | Evaporation & trituration[3] |

| Aqueous Base Required? | No | Typically yes (Must be avoided here) |

| β -ketoaldehyde Stability | High (Anhydrous, neutral isolation) | Moderate to Low (High risk of degradation) |

Experimental Protocols

Protocol A: Anhydrous 4M HCl in Dioxane (Recommended)

This method is highly preferred because the resulting piperidine hydrochloride salt precipitates directly out of the non-polar solvent mixture, allowing for isolation via simple filtration without exposing the sensitive 3-oxopropanoyl group to an aqueous base[4].

Materials Required:

-

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (Substrate)[2]

-

4M HCl in 1,4-dioxane (Anhydrous, commercially available)

-

Anhydrous 1,4-dioxane or Dichloromethane (DCM) as co-solvent

-

Anhydrous diethyl ether ( Et2O ) or methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

-

Dissolution: In an oven-dried round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve the Boc-protected substrate in a minimal volume of anhydrous 1,4-dioxane (e.g., 5 mL per mmol of substrate).

-

Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C mitigates the exothermic protonation step, preventing thermal degradation of the β -ketoaldehyde.

-

Acid Addition: Dropwise, add 5 to 10 equivalents of 4M HCl in dioxane[3].

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously. Gas evolution ( CO2 and isobutylene) will be observed[1].

-

Monitoring: Monitor the reaction progress via TLC or LC-MS. Complete consumption of the starting material typically occurs within 1 to 3 hours[5]. As the reaction progresses, the deprotected amine hydrochloride salt may begin to precipitate as a white/yellowish solid[5].

-

Precipitation & Isolation: Once complete, add 3 volumes of cold, anhydrous diethyl ether to the flask to fully crash out the hydrochloride salt.

-

Filtration: Isolate the solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts.

-

Drying: Dry the isolated hydrochloride salt under high vacuum to afford the pure product.

Protocol B: TFA in DCM (Alternative)

If HCl in dioxane is unavailable, Trifluoroacetic Acid (TFA) can be used. However, the resulting TFA salt is often oily and difficult to crystallize. Do not use aqueous NaHCO3 to neutralize the salt , as this will destroy the substrate[3].

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in anhydrous DCM to achieve a 0.1 M concentration[3].

-

Acid Addition: Cool to 0 °C and add neat TFA dropwise to achieve a final concentration of 20-30% (v/v) TFA in DCM[3].

-

Reaction: Stir at room temperature for 1 to 2 hours until TLC indicates full conversion.

-

Concentration: Remove the DCM and excess TFA in vacuo using a rotary evaporator.

-

Co-evaporation (Critical Step): To remove residual TFA without using a base, add anhydrous toluene to the flask and evaporate in vacuo. Repeat this co-evaporation step 3 times[3].

-

Trituration: Triturate the resulting oily residue with cold diethyl ether to induce the crystallization of the piperidine trifluoroacetate salt. Filter and dry under high vacuum.

References

-

tert-Butyloxycarbonyl protecting group — Grokipedia Grokipedia[Link]

-

Boc Deprotection - HCl - Common Organic Chemistry Common Organic Chemistry[Link]

-

tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate — Chemical Substance Information NextSDS[Link]

Sources

Application Note & Protocol: Synthesis of Pyrazole-Piperidine Pharmacophores Using tert-Butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

The pyrazole-piperidine motif is a privileged structural scaffold in modern medicinal chemistry, frequently serving as a core pharmacophore in the design of kinase inhibitors (e.g., JAK and Aurora kinases) and G-protein coupled receptor (GPCR) ligands. The construction of these motifs heavily relies on the[1].

Utilizing (CAS 1352246-54-8)[2] as a β-keto aldehyde building block provides distinct synthetic advantages over traditional symmetric β-diketones. This application note details the mechanistic rationale, optimized experimental protocols, and analytical quality control measures required to efficiently generate highly regioselective pyrazole-piperidine derivatives.

Mechanistic Insights & Causality (E-E-A-T)

Why a β-Keto Aldehyde?

The selection of a β-keto aldehyde is fundamentally driven by the need for strict regiocontrol. In tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, the terminal aldehyde carbon is significantly more electrophilic and less sterically hindered than the internal ketone carbon. When reacted with an asymmetric substituted hydrazine (e.g., phenylhydrazine), the most nucleophilic nitrogen (the primary amine) preferentially attacks the aldehyde carbon to form a kinetic hydrazone intermediate[1]. This electronic differentiation directs the subsequent cyclization, yielding a single major regioisomer rather than an inseparable mixture.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves a critical dual purpose. First, it masks the secondary amine of the piperidine ring, preventing it from acting as a competing nucleophile that could lead to unwanted polymerization or enamine formation with the highly reactive aldehyde moiety. Second, the Boc group is highly stable under the mildly acidic conditions (e.g., acetic acid) required to catalyze the Knorr cyclization, yet it can be quantitatively cleaved post-synthesis using trifluoroacetic acid (TFA) to expose the piperidine nitrogen for downstream functionalization.

Reaction Mechanism

The transformation proceeds via a highly ordered, [3]:

-

Imine/Hydrazone Formation: The primary amine of the hydrazine attacks the electrophilic aldehyde, followed by dehydration to form a hydrazone[1].

-

Cyclization: The secondary nitrogen of the hydrazine derivative acts as an internal nucleophile, attacking the protonated ketone carbon[3].

-

Aromatization: Subsequent dehydration and proton transfer yield the thermodynamically stable aromatic pyrazole ring[1][3].

Visualization of Pathways

Figure 1: Mechanistic pathway of the Knorr pyrazole synthesis from a β-keto aldehyde.

Experimental Protocols

This self-validating system ensures high yield and regioselectivity while maintaining the integrity of the Boc protecting group.

Protocol A: Synthesis of tert-Butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate

Objective: Condensation with hydrazine hydrate to form the core tautomeric pyrazole.

Materials:

-

tert-Butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (1.0 eq, 10 mmol, 2.55 g)[2]

-

Hydrazine hydrate (64% in water) (1.2 eq, 12 mmol)

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (0.1 eq, 1 mmol)

Step-by-Step Procedure:

-

Preparation: Dissolve the β-keto aldehyde in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Causality: Ethanol is a polar protic solvent that readily dissolves both the organic substrate and the polar hydrazine, while facilitating the crucial proton-transfer steps during dehydration.

-

Catalysis: Add glacial acetic acid (0.1 eq). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without lowering the pH enough to cleave the acid-sensitive Boc group[3].

-

Addition: Cool the mixture to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic hydrazone formation and prevents the formation of bis-hydrazone byproducts.

-

Cyclization: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 2 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS until the starting material mass (m/z 256 [M+H]+) is fully consumed.

-

Workup: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to yield the pure product.

Protocol B: Regioselective Synthesis of 1-Aryl-5-(piperidin-4-yl)-1H-pyrazoles

Objective: Condensation with substituted hydrazines (e.g., Phenylhydrazine) to yield regiochemically pure N-substituted pyrazoles.

Modifications from Protocol A:

-

Replace hydrazine hydrate with Phenylhydrazine (1.1 eq).

-

Extend reflux time to 3-4 hours due to the increased steric bulk and lower nucleophilicity of the secondary amine during the cyclization step.

Figure 2: Step-by-step experimental workflow for the synthesis of pyrazole-piperidines.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes when applying the protocols above with various hydrazine derivatives. The regioselectivity heavily favors the 5-piperidine isomer due to the initial attack of the primary hydrazine nitrogen on the highly reactive aldehyde[1].

| Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (5- vs 3-piperidine) |

| Hydrazine hydrate | EtOH | AcOH (0.1 eq) | 78 | 2 | 92 | N/A (Tautomeric equilibrium) |

| Phenylhydrazine | EtOH | AcOH (0.1 eq) | 78 | 3 | 85 | >95:5 |

| Methylhydrazine | EtOH | AcOH (0.1 eq) | 78 | 3 | 88 | >90:10 |

| 4-Fluorophenylhydrazine | EtOH | AcOH (0.1 eq) | 78 | 4 | 81 | >95:5 |

Note: Yields represent isolated yields after silica gel chromatography. Regioselectivity is determined by crude ¹H-NMR analysis of the reaction mixture.

Troubleshooting & Quality Control

-

Issue: Premature Loss of Boc Protecting Group.

-

Cause: Excessive acidity or prolonged heating.

-

Solution: Ensure acetic acid is used strictly in catalytic amounts (0.1 eq). Do not substitute with strong mineral acids (e.g., HCl, H₂SO₄) during the cyclization step, as this will prematurely cleave the Boc group and lead to complex mixtures.

-

-

Issue: Poor Regioselectivity with Substituted Hydrazines.

-

Cause: Incorrect addition sequence or elevated initial temperatures leading to thermodynamic equilibration rather than kinetic control.

-

Solution: Strictly adhere to the 0 °C dropwise addition of the hydrazine. The kinetic formation of the hydrazone at the aldehyde must be complete before thermal cyclization is initiated[1].

-

References

-

Knorr pyrazole synthesis Source: Name-Reaction.com URL:[Link]

Sources

Reductive amination protocols involving Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate derivatives

Application Note: Chemoselective Reductive Amination of tert-Butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective reductive amination of β-keto aldehyde piperidine derivatives.

Introduction & Mechanistic Insights

tert-Butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate (CAS 1352246-54-8) is a highly versatile bifunctional building block utilized in medicinal chemistry to construct complex, piperidine-containing therapeutics. The molecule features a 1,3-dicarbonyl motif specifically arranged as a β-keto aldehyde.